![molecular formula C25H30N4O5 B10837482 (2R,3S)-3-N-[2-(4-acetamidophenyl)ethyl]-2-N-[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]oxirane-2,3-dicarboxamide](/img/structure/B10837482.png)

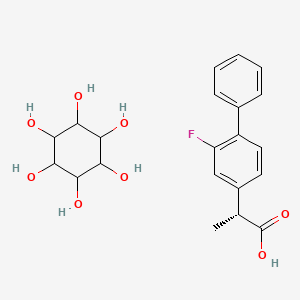

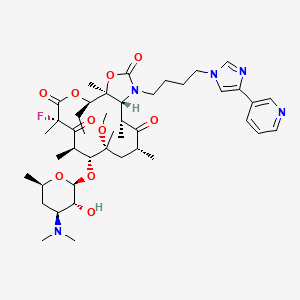

(2R,3S)-3-N-[2-(4-acetamidophenyl)ethyl]-2-N-[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]oxirane-2,3-dicarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CLIK-181 est un inhibiteur spécifique conçu pour la cathepsine L, une enzyme protéase à cystéine impliquée dans divers processus physiologiques et pathologiques. La cathepsine L joue un rôle crucial dans la dégradation des protéines au sein des lysosomes et est impliquée dans des maladies telles que le cancer, l'ostéoporose et les maladies auto-immunes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du CLIK-181 implique la préparation de dérivés époxy-succinyl. La voie de synthèse générale comprend les étapes suivantes :

Synthèse de l'acide : Le matériau de départ est converti en l'acide correspondant.

Synthèse du sel de l'amine TFA : L'acide est ensuite mis à réagir avec l'amine pour former le sel de l'amine d'acide trifluoroacétique (TFA).

Formation de l'inhibiteur : Le sel de l'amine TFA est mis à réagir avec divers réactifs pour former l'inhibiteur final, CLIK-181.

Méthodes de production industrielle

La production industrielle du CLIK-181 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour assurer un rendement et une pureté élevés. Les réactifs couramment utilisés comprennent l'acide trifluoroacétique, l'éthanol, l'hydroxyde de potassium et l'acétate d'éthyle .

Analyse Des Réactions Chimiques

Types de réactions

CLIK-181 subit plusieurs types de réactions chimiques, notamment :

Oxydation : CLIK-181 peut être oxydé dans des conditions spécifiques.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels dans CLIK-181.

Substitution : Diverses réactions de substitution peuvent se produire, modifiant la structure moléculaire du CLIK-181.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation d'époxydes, tandis que la réduction peut produire des alcools ou des amines .

Applications de la recherche scientifique

CLIK-181 a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier l'inhibition enzymatique et la dégradation des protéines.

Biologie : Aide à comprendre le rôle de la cathepsine L dans les processus cellulaires.

Médecine : Agent thérapeutique potentiel pour le traitement de maladies telles que le cancer, l'ostéoporose et les maladies auto-immunes.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques.

Mécanisme d'action

CLIK-181 exerce ses effets en se liant spécifiquement au site actif de la cathepsine L. Le groupe époxy-succinyl du CLIK-181 forme une liaison covalente avec le résidu cystéine du site actif, inhibant l'activité de l'enzyme. Cette inhibition empêche la dégradation des protéines au sein des lysosomes, modulant ainsi divers processus physiologiques et pathologiques .

Applications De Recherche Scientifique

CLIK-181 has a wide range of scientific research applications, including :

Chemistry: Used as a tool for studying enzyme inhibition and protein degradation.

Biology: Helps in understanding the role of cathepsin L in cellular processes.

Medicine: Potential therapeutic agent for treating diseases like cancer, osteoporosis, and autoimmune disorders.

Industry: Used in the development of new drugs and therapeutic agents.

Mécanisme D'action

CLIK-181 exerts its effects by specifically binding to the active site of cathepsin L. The epoxysuccinyl group of CLIK-181 forms a covalent bond with the cysteine residue in the active site, inhibiting the enzyme’s activity. This inhibition prevents the degradation of proteins within lysosomes, thereby modulating various physiological and pathological processes .

Comparaison Avec Des Composés Similaires

CLIK-181 est comparé à d'autres inhibiteurs de la cathepsine tels que CLIK-148, CLIK-195 et CLIK-060 . Ces composés partagent des structures similaires mais diffèrent en termes de spécificité et de puissance :

CLIK-148 : Inhibe la cathepsine L et est utilisé dans la recherche sur l'ostéoporose.

CLIK-195 : Un autre inhibiteur de la cathepsine L avec des applications similaires.

CLIK-060 : Inhibe la cathepsine S et est utilisé dans la recherche sur les maladies auto-immunes.

CLIK-181 est unique en raison de sa haute spécificité pour la cathepsine L et de ses applications thérapeutiques potentielles dans diverses maladies .

Propriétés

Formule moléculaire |

C25H30N4O5 |

|---|---|

Poids moléculaire |

466.5 g/mol |

Nom IUPAC |

(2R,3S)-3-N-[2-(4-acetamidophenyl)ethyl]-2-N-[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]oxirane-2,3-dicarboxamide |

InChI |

InChI=1S/C25H30N4O5/c1-16(30)27-19-11-9-17(10-12-19)13-14-26-23(31)21-22(34-21)24(32)28-20(25(33)29(2)3)15-18-7-5-4-6-8-18/h4-12,20-22H,13-15H2,1-3H3,(H,26,31)(H,27,30)(H,28,32)/t20-,21-,22+/m0/s1 |

Clé InChI |

BULLLJQHDGSHOZ-FDFHNCONSA-N |

SMILES isomérique |

CC(=O)NC1=CC=C(C=C1)CCNC(=O)[C@@H]2[C@@H](O2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N(C)C |

SMILES canonique |

CC(=O)NC1=CC=C(C=C1)CCNC(=O)C2C(O2)C(=O)NC(CC3=CC=CC=C3)C(=O)N(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![disodium;2-[(2R,5S,8S,11R,14S,17R)-8-(carboxylatomethyl)-17-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-11-thiophen-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetate](/img/structure/B10837414.png)

![(S)-N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)-4-(2-((2S,6R)-2,6-dimethylmorpholino)-2-oxoethyl)-6,6-dimethylmorpholine-3-carboxamide mesylate](/img/structure/B10837437.png)

![[5-(Aminomethyl)-6-(2,2-Dimethylpropyl)-2-Ethyl-4-(4-Methylphenyl)pyridin-3-Yl]acetic Acid](/img/structure/B10837449.png)

![8-[(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-4-yl]-3-methyl-7-(3-methylbut-2-enyl)-2-methylidene-1-phenacylpurin-6-one](/img/structure/B10837450.png)

![[(1S,24E)-1-hydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-18-yl] 2-(dimethylamino)acetate;methanesulfonic acid](/img/structure/B10837454.png)

![[(2R,3S,4R,5R,6S)-5-[[(2S)-2-acetamido-3-methyl-3-nitrososulfanylbutanoyl]amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B10837455.png)

![[1,5]Thiazocan-(4E)-ylideneamine](/img/structure/B10837456.png)

![18-[7-methoxy-8-methyl-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]quinolin-4-yl]oxy-13-methyl-N-(1-methylcyclopropyl)sulfonyl-2,14-dioxo-3,13,15-triazatricyclo[13.4.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B10837457.png)

![{(2S,5S,8S,11R,14R,17S)-14-Carboxymethyl-11-(1H-indol-3-ylmethyl)-8-isobutyl-3,6,9,12,15,18-hexaoxo-17-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-5-thiophen-2-yl-1,4,7,10,13,16hexaaza-cyclooctadec-2-yl}-acetic acid](/img/structure/B10837487.png)